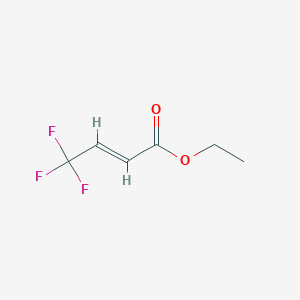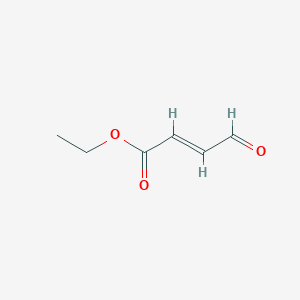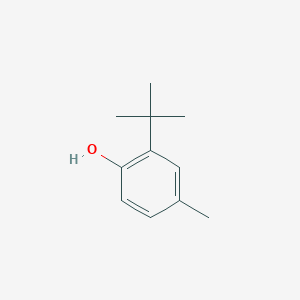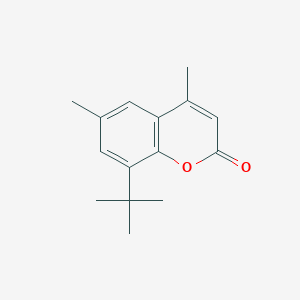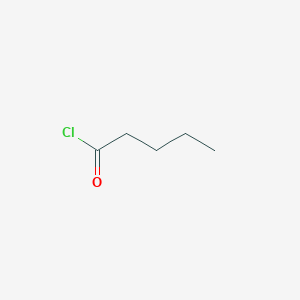![molecular formula C12H21NO5 B042260 methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate CAS No. 321744-16-5](/img/structure/B42260.png)
methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is of significant interest due to its structural complexity and potential chemical applications. Its synthesis and analysis contribute to the broader field of organic chemistry, particularly in the development of novel compounds with unique properties.
Synthesis Analysis
The synthesis of similar cyclopentane derivatives often involves palladium-catalyzed reactions or kinetic resolution processes. For example, Gabriele et al. (2000) and Davies et al. (2003) describe methods for synthesizing cyclopentane derivatives through oxidative cyclization and parallel kinetic resolution, respectively, which could be analogous to the synthesis of the compound (Gabriele et al., 2000); (Davies et al., 2003).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives, including their stereochemistry, plays a crucial role in their chemical behavior and properties. Techniques such as NMR spectroscopy and X-ray crystallography are essential for analyzing these structures. Bergmeier et al. (1993) discuss the chirospecific synthesis of cyclopentane precursors, which could provide insight into the molecular structure analysis of our compound of interest (Bergmeier et al., 1993).
Chemical Reactions and Properties
Cyclopentane derivatives can undergo various chemical reactions, including cycloadditions, lactamization, and more. Sousa et al. (2012) detail the cycloaddition reactions involving cyclopentadiene and cyclopentene, which might be relevant to understanding the chemical reactions and properties of the target compound (Sousa et al., 2012).
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, are crucial for the practical application of any chemical compound. While specific studies on the physical properties of "methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate" were not identified, general principles of physical chemistry apply, as detailed in standard chemistry textbooks and research on similar compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding how this compound interacts in chemical environments. Ballatore et al. (2011) explore the potential of cyclopentane-1,3-dione as a carboxylic acid isostere, providing insight into the chemical properties of cyclopentane derivatives that could be extrapolated to the compound (Ballatore et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
The chemical and pharmacological properties of derivatives similar to methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate have been extensively studied. For instance, the chemistry and pharmacology of Ohmefentanyl, a closely related compound, highlight the significance of stereochemistry in the biological activity of such molecules. Research on the stereoisomers of Ohmefentanyl has provided insights into the molecular basis of ligand-receptor interaction, which could be relevant for developing pharmacophores for opioid receptors. This review also emphasizes the potential of these stereoisomers as molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).
Plant Hormones and Drug Development
Jasmonic acid (JA) and its derivatives, including methyl esters, are plant stress hormones with significant implications in medicinal chemistry. These compounds have been explored for their potential as drugs and prodrugs. The synthesis, usage, and biological activities of JA and its derivatives offer directions for future research in drug and nutraceutical safety trials. This research underscores the importance of plant-derived cyclopentanone compounds in developing new therapeutics (Ghasemi Pirbalouti et al., 2014).
Fine Chemical Intermediates
Cyclopentanone and its derivatives are crucial fine chemical intermediates used in various applications, including the production of fragrances such as methyl dihydrojasmonate. The review of production processes for cyclopentanone highlights its importance in the spice and electronic industries. This research compares technological characteristics of different production processes, indicating the feasibility and practicality of certain methods in China (Sinopec Shanghai, 2011).
Toxicology and Dermatologic Assessment
The toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones, as fragrance ingredients, shows a low order of acute toxicity and no significant toxicity in repeat dose studies. This research provides an extensive safety evaluation, suggesting no safety concerns at reported levels of use as fragrance ingredients (Belsito et al., 2012).
Eigenschaften
IUPAC Name |
methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370348 |
Source


|
| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
CAS RN |
321744-16-5 |
Source


|
| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

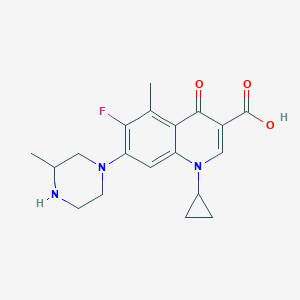
![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)
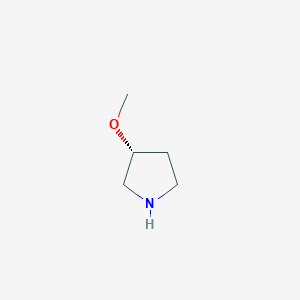

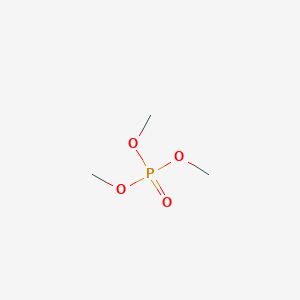

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)
